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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and advanced

methodologies for the investigation of protein-protein interactions involving the Ribosomal

Protein L23 (RPL23). The protocols and data presentation are designed to guide researchers in

designing and executing experiments to identify and characterize RPL23 binding partners, and

to understand its role in cellular pathways, particularly in the context of cancer biology and drug

development.

Introduction to RPL23 and its Significance
Ribosomal Protein L23 (RPL23) is a component of the 60S large ribosomal subunit, essential

for protein synthesis. Beyond its canonical role in ribosome biogenesis, RPL23 has emerged

as a critical regulator of the p53 tumor suppressor pathway. It directly binds to the E3 ubiquitin

ligase MDM2, inhibiting its activity and leading to the stabilization and activation of p53. This

function places RPL23 at the crossroads of ribosome biogenesis, cell cycle control, and

apoptosis, making it a protein of significant interest in cancer research and as a potential

therapeutic target. Understanding the intricate network of RPL23-protein interactions is

paramount to elucidating its extraribosomal functions and its role in disease.

Section 1: Identification of RPL23 Interacting
Proteins

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b15138264?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Several powerful techniques can be employed to identify novel protein interaction partners of

RPL23. This section details two primary methodologies: Co-Immunoprecipitation (Co-IP)

coupled with Mass Spectrometry (MS) and Yeast Two-Hybrid (Y2H) screening.

Co-Immunoprecipitation (Co-IP) Coupled with Mass
Spectrometry (MS)
Co-IP is a robust method to isolate RPL23 and its interacting partners from cell lysates. The

subsequent analysis of the immunoprecipitated complex by mass spectrometry allows for the

identification of these binding proteins.
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Figure 1: Workflow for Co-IP-MS to identify RPL23 interactors.
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This protocol is adapted from standard Co-IP procedures and optimized for the study of RPL23

interactions.

Materials:

Cell culture plates (10 cm or 15 cm dishes)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly

added protease and phosphatase inhibitor cocktails.

Anti-RPL23 antibody (validated for immunoprecipitation)

Control IgG (from the same species as the anti-RPL23 antibody)

Protein A/G magnetic beads or agarose resin

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)

Elution Buffer: 0.1 M glycine (pH 2.5) or 2x Laemmli sample buffer

Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

Microcentrifuge tubes, refrigerated centrifuge, and rotator.

Procedure:

Cell Culture and Harvest:

Grow cells (e.g., HEK293T, U2OS) to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer to a 10 cm dish. Scrape the cells and transfer the lysate

to a pre-chilled microcentrifuge tube.

Cell Lysis:
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Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Pre-clearing the Lysate:

Add 20-30 µL of Protein A/G beads and 1-2 µg of control IgG to the clarified lysate.

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic

beads) and transfer the supernatant to a new tube. This step reduces non-specific binding

to the beads and IgG.

Immunoprecipitation:

Add 2-5 µg of anti-RPL23 antibody to the pre-cleared lysate.

Incubate on a rotator for 2-4 hours or overnight at 4°C.

Add 30-50 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,

carefully remove all residual buffer.

Elution:

For Mass Spectrometry: Add 50 µL of 0.1 M glycine (pH 2.5) to the beads and incubate for

5-10 minutes at room temperature. Pellet the beads and transfer the supernatant (eluate)

to a new tube containing 5 µL of Neutralization Buffer.

For Western Blotting: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil for

5-10 minutes at 95°C.
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Mass Spectrometry Analysis:

The eluted proteins are typically separated by SDS-PAGE, stained (e.g., with Coomassie

blue), and the entire lane or specific bands are excised.

The gel pieces are subjected to in-gel tryptic digestion.

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

The MS/MS data is then searched against a protein database to identify the co-

immunoprecipitated proteins.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell

culture (SILAC) or label-free quantification (LFQ), can be employed to distinguish specific

interactors from non-specific background proteins. The results are often presented in a table

format.

Table 1: Putative RPL23 Interacting Proteins Identified by Co-IP-MS (Illustrative Data)

Interacting
Protein

Gene
Symbol

UniProt ID
Method of
Quantificati
on

Fold
Enrichment
(RPL23-IP
vs. Control-
IP)

p-value

MDM2 MDM2 Q00987 SILAC 15.2 < 0.001

p53 TP53 P04637 LFQ 8.5 < 0.01

Nucleolin NCL P19338 SILAC 5.1 < 0.05

... ... ... ... ... ...

Note: The data in this table is for illustrative purposes and does not represent actual

experimental results. Researchers should generate their own data and perform appropriate

statistical analysis.
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Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in

vivo. In this system, RPL23 is used as the "bait" to screen a library of "prey" proteins.
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Figure 2: Workflow for Yeast Two-Hybrid screening with RPL23 as bait.
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This protocol outlines the key steps for performing a Y2H screen. It is recommended to use a

commercially available Y2H kit and follow the manufacturer's instructions for specific details.

Materials:

Yeast strains (e.g., AH109, Y187)

Bait vector (e.g., pGBKT7)

Prey library in a suitable vector (e.g., pGADT7)

Yeast transformation reagents (e.g., PEG/LiAc)

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

X-α-Gal for blue/white screening

Procedure:

Bait Plasmid Construction:

Clone the full-length coding sequence of human RPL23 in-frame with the DNA-binding

domain (e.g., GAL4-BD) in the bait vector.

Verify the construct by sequencing.

Bait Auto-activation Test:

Transform the bait plasmid into the appropriate yeast strain.

Plate on selective media (e.g., SD/-Trp and SD/-Trp/-His).

Growth on SD/-Trp/-His indicates that the bait protein alone can activate the reporter

genes (auto-activation). If auto-activation occurs, the bait construct may need to be

modified (e.g., by deleting activation domains).

Yeast Mating and Library Screening:

Transform the prey library into a yeast strain of the opposite mating type.
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Mate the bait-containing yeast strain with the prey library strain.

Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to

select for colonies where a protein-protein interaction has occurred.

Identification of Positive Clones:

Pick colonies that grow on the high-stringency media.

Perform a reporter gene assay (e.g., β-galactosidase filter lift assay) to confirm the

interaction.

Isolate the prey plasmids from the positive yeast colonies.

Sequence the prey plasmid inserts to identify the RPL23-interacting proteins.

Validation:

Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm

the interaction.

Perform Co-IP or other biochemical assays to validate the interaction in a different system.

Section 2: Characterization of RPL23-Protein
Interactions
Once potential interacting partners have been identified, it is crucial to characterize the

biophysical properties of these interactions. Surface Plasmon Resonance (SPR) is a powerful

technique for studying the kinetics and affinity of protein-protein interactions in real-time.

Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip)

by detecting changes in the refractive index at the sensor surface. This allows for the

determination of association rate constants (ka), dissociation rate constants (kd), and the

equilibrium dissociation constant (KD).
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Figure 3: Workflow for Surface Plasmon Resonance analysis.

This protocol provides a general framework for analyzing the interaction between RPL23 and

MDM2 using SPR.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5, Ni-NTA)
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Purified recombinant RPL23 and MDM2 proteins (with appropriate tags, e.g., His-tag, GST-

tag)

Immobilization reagents (e.g., amine coupling kit, anti-tag antibodies)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., low pH glycine)

Procedure:

Ligand Immobilization:

Immobilize one of the interacting proteins (the ligand, e.g., MDM2) onto the sensor chip

surface. This can be done via covalent coupling (e.g., amine coupling) or through high-

affinity capture (e.g., using an anti-tag antibody). A reference flow cell should be prepared

in parallel (e.g., with an irrelevant protein or no protein).

Analyte Injection:

Prepare a series of dilutions of the other protein (the analyte, e.g., RPL23) in running

buffer.

Inject the different concentrations of the analyte over the ligand and reference flow cells.

Data Collection:

Monitor the binding response (in Resonance Units, RU) in real-time during the association

(analyte injection) and dissociation (buffer flow) phases.

Surface Regeneration:

After each binding cycle, inject a regeneration solution to remove the bound analyte and

prepare the surface for the next injection.

Data Analysis:
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Subtract the reference flow cell data from the ligand flow cell data to obtain the specific

binding sensorgrams.

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine

the kinetic parameters (ka, kd) and the affinity (KD).

The quantitative data obtained from SPR experiments should be summarized in a clear and

concise table.

Table 2: Kinetic and Affinity Constants for the RPL23-MDM2 Interaction (Illustrative Data)

Interacting
Proteins

ka (1/Ms) kd (1/s) KD (nM)

RPL23 - MDM2 1.5 x 10^5 3.0 x 10^-3 20

RPL23 (mutant) -

MDM2
No significant binding - -

... ... ... ...

Note: The data in this table is for illustrative purposes. Actual values will depend on the specific

proteins and experimental conditions.

Section 3: RPL23 Signaling Pathways
RPL23 is a key component of signaling pathways that respond to oncogenic stress.

Understanding these pathways is crucial for developing targeted therapies.

The RAS-RPL23-MDM2-p53 Signaling Pathway
Oncogenic RAS signaling can lead to increased expression of RPL23, which in turn contributes

to the stabilization of p53 through the inhibition of MDM2. This represents an important tumor

suppressor mechanism.
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Figure 4: The RAS-RPL23-MDM2-p53 signaling pathway.
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This pathway highlights how oncogenic signals can be counteracted by cellular surveillance

mechanisms involving ribosomal proteins. The upregulation of RPL23 by the PI3K/AKT/mTOR

and MEK/ERK/mTOR pathways provides a direct link between oncogenic signaling and the

activation of the p53 tumor suppressor. The inhibition of MDM2 by RPL23 prevents the

ubiquitination and subsequent degradation of p53, leading to its accumulation and the induction

of downstream target genes involved in apoptosis and cell cycle arrest.

Conclusion
The study of RPL23-protein interactions is a rapidly evolving field with significant implications

for our understanding of cancer biology and the development of novel therapeutic strategies.

The methods and protocols outlined in these application notes provide a comprehensive guide

for researchers to identify, characterize, and understand the functional consequences of these

interactions. By combining techniques such as Co-IP-MS, Y2H, and SPR, a detailed picture of

the RPL23 interactome and its role in cellular signaling can be elucidated, paving the way for

future discoveries and therapeutic innovations.

To cite this document: BenchChem. [Application Notes and Protocols for Studying RPL23-
Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138264#methods-for-studying-rpl23-protein-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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